- N-Acylation during Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF, Chemistry & Biology (Cambridge, 2010, 17(10), 1077-1083
Cas no 6244-92-4 (Lauroyl coenzyme A)
Lauroyl coenzyme A structure
Product Name:Lauroyl coenzyme A
Numéro CAS:6244-92-4
Le MF:C33H58N7O17P3S
Mégawatts:949.83661031723
CID:505055
PubChem ID:165436
Update Time:2025-04-19
Lauroyl coenzyme A Propriétés chimiques et physiques
Nom et identifiant
-
- Coenzyme A,S-dodecanoate
- Lauroyl Coenzyme A, Free acid
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
- Coenzyme A, lauroyl-
- Dodecanoyl-coa
- Lauroyl-coenzyme A
- S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} dodecanethioate (non-preferred name)
- Lauryl-CoA
- Lauryl coenzyme A
- Lauroyl-CoA
- Lauroyl coenzyme A
- Dodecanoyl-coenzyme A
- Dodecanoyl-CoA
- Dodecanethioic acid, S-ester with coenzyme A
- Coenzyme A, S-laurate (7CI,8CI)
- Coenzyme A, S-dodecanoate
- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-({[({[(3R)-3-[(2-{[2-(dodecanoylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}methyl)-4-hydroxyoxolan-3-yl]oxy}phosphonic acid
- 12:0, lauroyl-CoA
- LMFA07050340
- SCHEMBL187868
- Dodecanoyl-coenzyme A
- Coenzyme A, S-laurate
- 6244-92-4
- AKOS040752444
- MCC8366
- C12:0-CoA
- S-(2-(3-((R)-4-(((S)-(((R)-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) dodecanethioate
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(dodecanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- DB03264
- DODECYL-COA
- C01832
- Q27098076
- Coenzyme A, S-dodecanoate (9CI)
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate
- CHEBI:15521
- Lauroyl coenzyme A
- Dodecanoyl-CoA; (Acyl-CoA); [M+H]+;
- Lauryl coenzyme A
- C33-H58-N7-O17-P3-S
- Dodecanethioic acid, S-ester with coenzyme A
- 9H-purin-6-amine, 9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxododecyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-rib
- DTXSID10211483
- YMCXGHLSVALICC-GMHMEAMDSA-N
- Lauryl-CoA
- Lauroyl-CoA
- NS00073114
- S-{(9R,13S,15R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} dodecanethioate (non-preferred name)
-
- Piscine à noyau: 1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1
- La clé Inchi: YMCXGHLSVALICC-GMHMEAMDSA-N
- Sourire: S(CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O)C(CCCCCCCCCCC)=O
Propriétés calculées
- Qualité précise: 967.2932
- Masse isotopique unique: 949.28227557g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 22
- Comptage des atomes lourds: 61
- Nombre de liaisons rotatives: 30
- Complexité: 1550
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.5
- Surface topologique des pôles: 389Ų
Propriétés expérimentales
- Le PSA: 395.13
Lauroyl coenzyme A PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | L211530-5mg |
Lauroyl coenzyme A |
6244-92-4 | 5mg |
$ 405.00 | 2022-06-04 | ||
| TRC | L211530-10mg |
Lauroyl coenzyme A |
6244-92-4 | 10mg |
$ 670.00 | 2022-06-04 | ||
| TRC | L211530-25mg |
Lauroyl coenzyme A |
6244-92-4 | 25mg |
$ 1340.00 | 2022-06-04 | ||
| A2B Chem LLC | AG77068-5mg |
Lauroyl coenzyme a |
6244-92-4 | ≥ 94 % (TLC) | 5mg |
$308.00 | 2024-04-19 | |
| A2B Chem LLC | AG77068-25mg |
Lauroyl coenzyme a |
6244-92-4 | ≥ 94 % (TLC) | 25mg |
$707.00 | 2024-04-19 |
Lauroyl coenzyme A Méthode de production
Méthode de production 1
Conditions de réaction
1.1S:CH2Cl2, rt; overnight, rt
2.1R:LiOH, S:H2O, S:MeOH, rt; 1 h, rt → 50°C
2.2R:HCl, S:H2O, acidify
2.3R:Et3N, R:ClCO2Et, S:THF, 30 min, rt
2.4R:KHCO3, S:H2O, S:THF, 12 h, rt
2.1R:LiOH, S:H2O, S:MeOH, rt; 1 h, rt → 50°C
2.2R:HCl, S:H2O, acidify
2.3R:Et3N, R:ClCO2Et, S:THF, 30 min, rt
2.4R:KHCO3, S:H2O, S:THF, 12 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1
Référence
- Effect of carbon chain length in acyl coenzyme A on the efficiency of enzymatic transformation of okadaic acid to 7-O-acyl okadaic acid, Bioorganic & Medicinal Chemistry Letters, 2016, 26(13), 2992-2996
Méthode de production 3
Conditions de réaction
1.1R:Et3N, S:CH2Cl2, 30 min, rt; rt → 4°C
1.2R:ClCO2Et, 2 h, 4°C
1.3R:KHCO3, S:H2O, S:DMF, 10 min, rt, pH 7.4
1.4R:HCO2H, pH 3-4
2.1R:C:77649-64-0
1.2R:ClCO2Et, 2 h, 4°C
1.3R:KHCO3, S:H2O, S:DMF, 10 min, rt, pH 7.4
1.4R:HCO2H, pH 3-4
2.1R:C:77649-64-0
Référence
- Biochemical and Structural Characterization of the trans-Enoyl-CoA Reductase from Treponema denticola, Biochemistry, 2012, 51(34), 6827-6837
Méthode de production 4
Conditions de réaction
1.1
2.1R:Tris buffer, S:H2O, S:THF, pH 8.7
3.1R:Coenzyme II, reduced, R:C:331767-07-8, S:H2O, 25°C, pH 7
2.1R:Tris buffer, S:H2O, S:THF, pH 8.7
3.1R:Coenzyme II, reduced, R:C:331767-07-8, S:H2O, 25°C, pH 7
Référence
- Rv3389C from Mycobacterium tuberculosis, a member of the (R)-specific hydratase/dehydratase family, Biochimica et Biophysica Acta, 2007, 1774(2), 303-311
Méthode de production 5
Conditions de réaction
1.1R:MgCl2, R:R:C:9013-18-7, S:H2O
1.2R:AcOH, S:H2O, 15 min
1.330°C
1.4pH 7.5
1.5
1.2R:AcOH, S:H2O, 15 min
1.330°C
1.4pH 7.5
1.5
Référence
- Promiscuous Fatty Acyl CoA Ligases Produce Acyl-CoA and Acyl-SNAC Precursors for Polyketide Biosynthesis, Journal of the American Chemical Society, 2005, 127(26), 9388-9389
Lauroyl coenzyme A Raw materials
- Coenzyme A, trisodium salt (9CI)
- (Carbomethoxymethylene)triphenylphosphorane
- (2E)-2-Dodecenoic Acid
- Coenzyme A Trilithium Salt
- Coenzyme A
- Decanal
- Lauric acid
- Methyl 3-Oxododecanoate
Lauroyl coenzyme A Preparation Products
Lauroyl coenzyme A Littérature connexe
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
6244-92-4 (Lauroyl coenzyme A) Produits connexes
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 85-61-0(Coenzyme A)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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